cis-1-Cbz-3-fluoro-4-hydroxypiperidine
CAS No.: 1147112-65-9
Cat. No.: VC8051730
Molecular Formula: C13H16FNO3
Molecular Weight: 253.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1147112-65-9 |
|---|---|
| Molecular Formula | C13H16FNO3 |
| Molecular Weight | 253.27 |
| IUPAC Name | benzyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate |
| Standard InChI | InChI=1S/C13H16FNO3/c14-11-8-15(7-6-12(11)16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2/t11-,12+/m0/s1 |
| Standard InChI Key | RKRKELORNFODMN-NWDGAFQWSA-N |
| Isomeric SMILES | C1CN(C[C@@H]([C@@H]1O)F)C(=O)OCC2=CC=CC=C2 |
| SMILES | C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2 |
| Canonical SMILES | C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2 |
Introduction
Structural Identity and Molecular Characteristics
Chemical Nomenclature and Formula
cis-1-Cbz-3-fluoro-4-hydroxypiperidine, systematically named benzyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate, belongs to the piperidine family. Its molecular formula is , with a molecular weight of 253.27 g/mol . The IUPAC name reflects its stereochemistry, where the Cbz (benzyloxycarbonyl) group occupies the 1-position, fluorine the 3-position, and hydroxyl the 4-position in a cis configuration.
Table 1: Key Identifiers
| Property | Value |
|---|---|
| CAS Number | 913574-95-5; 1147112-65-9 |
| Molecular Formula | |
| Molecular Weight | 253.27 g/mol |
| SMILES Notation | C1CN(CC(C1O)F)C(=O)OCC2=CC=CC=C2 |
| InChI Key | RKRKELORNFODMN-NWDGAFQWSA-N |
Synthesis and Stereochemical Control
Synthetic Pathways
The synthesis of cis-1-Cbz-3-fluoro-4-hydroxypiperidine emphasizes stereoselective strategies to achieve the desired cis configuration. A typical route involves:
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Piperidine Ring Formation: Cyclization of appropriately substituted precursors to establish the piperidine backbone.
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Cbz Protection: Introduction of the benzyloxycarbonyl (Cbz) group at the 1-position using benzyl chloroformate (Cbz-Cl) under basic conditions.
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Fluorination: Electrophilic fluorination at the 3-position, often employing reagents like Selectfluor or DAST (diethylaminosulfur trifluoride).
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Hydroxylation: Oxidation or hydroxylation at the 4-position, followed by stereochemical resolution via chromatography or crystallization.
Challenges in Stereochemistry
The cis configuration between the 3-fluoro and 4-hydroxyl groups is critical for biological activity. Computational modeling and NMR spectroscopy are employed to verify stereochemical outcomes.
Physicochemical Properties
Thermal and Solubility Profiles
Experimental and predicted data highlight its stability under standard conditions:
Table 2: Physicochemical Properties
| Property | Value |
|---|---|
| Boiling Point | 393.4 ± 42.0 °C (Predicted) |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) |
| pKa | 13.0 ± 0.40 (Predicted) |
| Solubility | Not experimentally determined |
The compound’s low aqueous solubility suggests preferential dissolution in organic solvents like DMSO or dichloromethane.
Biological Activity and Research Applications
Enzyme Inhibition and Drug Discovery
The fluorine atom enhances lipophilicity, improving blood-brain barrier penetration, while the hydroxyl group facilitates hydrogen bonding with target proteins. Preclinical studies indicate potential in:
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Neurological Disorders: Modulation of GABA receptors or monoamine transporters.
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Enzyme Inhibition: Competitive inhibition of proteases or kinases due to structural mimicry.
Industrial and Academic Use
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Pharmaceutical Intermediates: Serves as a building block for antipsychotics and antidepressants.
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Stereochemical Studies: Model compound for investigating fluorination’s impact on ring conformation.
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